[1,1'-Binaphthalene]-2,2'-diol, (1S)-
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Overview
Description
[1,1’-Binaphthalene]-2,2’-diol, (1S)-: is a chiral organic compound that is widely used in asymmetric synthesis. It is known for its axial chirality, which makes it a valuable ligand in various catalytic processes. The compound is often referred to as BINOL, but for the purpose of this article, we will use its full name as requested.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Asymmetric Oxidative Coupling: One of the primary methods for preparing [1,1’-Binaphthalene]-2,2’-diol, (1S)- involves the asymmetric oxidative coupling of 2-naphthol.
Racemic Synthesis: The racemic form of the compound can be synthesized using iron (III) chloride as an oxidant.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Phosphonation: The compound undergoes phosphonation reactions to form derivatives such as 6,6′-bis(diethoxyphosphoryl)-1,1′-binaphthalene-2,2′-diol.
Pudovik Reaction: [1,1’-Binaphthalene]-2,2’-diol can be immobilized on polyethylene glycol and used as a catalyst in the Pudovik reaction.
Common Reagents and Conditions:
Copper (II) Chloride: Used in the asymmetric oxidative coupling of 2-naphthol.
Iron (III) Chloride: Used in the racemic synthesis of the compound.
Phosphorus Oxychloride: Used in the phosphonation reactions.
Major Products:
6,6′-Bis(diethoxyphosphoryl)-1,1′-binaphthalene-2,2′-diol: A key intermediate in the synthesis of hybrid organic-inorganic materials.
Scientific Research Applications
Chemistry:
Ligand in Asymmetric Catalysis: The compound is widely used as a ligand in transition-metal catalyzed asymmetric synthesis.
Chiral Building Block: It serves as a precursor for other chiral ligands such as BINAP.
Biology and Medicine:
Drug Development: The compound’s chiral properties make it useful in the synthesis of enantiomerically pure pharmaceuticals.
Industry:
Material Science: It is used in the development of hybrid organic-inorganic materials.
Mechanism of Action
The mechanism by which [1,1’-Binaphthalene]-2,2’-diol, (1S)- exerts its effects is primarily through its role as a chiral ligand. It facilitates asymmetric catalysis by coordinating with transition metals, thereby inducing chirality in the resulting products. The molecular targets are typically the metal centers in the catalytic complexes, and the pathways involved include various catalytic cycles depending on the specific reaction being catalyzed .
Comparison with Similar Compounds
[1,1’-Binaphthalene]-2,2’-diol, ®-: The enantiomer of the (1S)-form, used in similar applications but with opposite chirality.
[1,1’-Binaphthalene]-2,2’-diylbis(diphenylphosphine): Another chiral ligand used in asymmetric synthesis.
Uniqueness: The uniqueness of [1,1’-Binaphthalene]-2,2’-diol, (1S)- lies in its high enantiomeric purity and stability towards racemization. It is one of the most inexpensive sources of chirality for organic synthesis, making it highly valuable in both academic and industrial settings .
Properties
IUPAC Name |
1-[2-hydroxy-8a-[1-[2-hydroxy-8a-[1-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]oxy-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-yl]naphthalen-2-yl]oxy-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-yl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H58O6/c61-47-29-23-37-13-1-5-19-43(37)53(47)55-45-21-7-3-15-39(45)25-33-51(55)65-60-36-12-10-18-42(60)28-32-50(64)58(60)56-46-22-8-4-16-40(46)26-34-52(56)66-59-35-11-9-17-41(59)27-31-49(63)57(59)54-44-20-6-2-14-38(44)24-30-48(54)62/h1-8,13-16,19-26,29-30,33-34,41-42,49-50,57-58,61-64H,9-12,17-18,27-28,31-32,35-36H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVMBWSJVJJVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CCC(C2C3=C(C=CC4=CC=CC=C43)O)O)OC5=C(C6=CC=CC=C6C=C5)C7C(CCC8C7(CCCC8)OC9=C(C1=CC=CC=C1C=C9)C1=C(C=CC2=CC=CC=C21)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H58O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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